(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one
Description
This compound belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features dual methoxybenzylidene and methoxyphenylimino substituents, which confer unique electronic and steric properties. The (2Z,5Z) stereochemistry is critical for molecular interactions, particularly in biological systems. Synthetically, it is derived from condensation reactions involving substituted benzaldehydes and thiazolidinone precursors under mild acidic or basic conditions, as reported in analogous protocols .
Properties
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-29-20-10-4-17(5-11-20)16-23-24(28)27(19-8-14-22(31-3)15-9-19)25(32-23)26-18-6-12-21(30-2)13-7-18/h4-16H,1-3H3/b23-16-,26-25? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVSHNUCCHKUCQ-ZYITZIQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Thiazolidin-4-one derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. The compound (2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one is an example that has garnered attention due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
1. Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have shown promising anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through both intrinsic and extrinsic signaling pathways. For instance, a study indicated that certain thiazolidin-4-one derivatives exhibited significant cytotoxic effects against K562 and HeLa cell lines with IC50 values ranging from 8.5 µM to 15.1 µM .
2. Antidiabetic Effects
The compound has also been evaluated for its antidiabetic potential. Research indicates that thiazolidin-4-one derivatives can enhance glucose uptake in insulin-resistant models, thereby modulating metabolic disorders associated with type 2 diabetes . The mechanism involves improving insulin sensitivity and reducing hyperglycemia.
3. Antioxidant Properties
Antioxidant activity is another notable feature of thiazolidin-4-one derivatives. The compound has been tested for its ability to scavenge free radicals, demonstrating significant antioxidant capacity compared to standard antioxidants like vitamin C .
The biological activities of thiazolidin-4-one derivatives are attributed to several mechanisms:
- Inhibition of Enzymes : Many thiazolidin-4-one derivatives act as inhibitors of specific enzymes involved in cancer progression and metabolic pathways.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways related to cell proliferation and apoptosis.
- Antioxidative Mechanism : By scavenging free radicals, they protect cells from oxidative stress, which is crucial in cancer and diabetes pathology.
Case Study 1: Anticancer Efficacy
In a controlled study, a series of thiazolidin-4-one derivatives were synthesized and tested against different cancer cell lines. The results showed that the compound exhibited selective cytotoxicity towards malignant cells while sparing normal fibroblasts, indicating a potential therapeutic window for cancer treatment .
Case Study 2: Antidiabetic Activity
A study involving high-carbohydrate diet-induced insulin-resistant mice demonstrated that specific thiazolidin-4-one derivatives significantly reduced hyperglycemia and improved lipid profiles. The compounds restored normal leptin levels and reversed disturbed liver antioxidant status .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, one study demonstrated that similar thiazolidinones could induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
Thiazolidinones are known for their antimicrobial activity. The compound has been tested against several bacterial strains, including those resistant to conventional antibiotics. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinone derivatives has been noted in various studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in models of arthritis and other inflammatory diseases .
Synthesis and Derivatives
The synthesis of (2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-2-((4-methoxyphenyl)imino)thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone precursors. Variations in the substituents can lead to derivatives with enhanced biological activities, making this compound a versatile scaffold for drug development .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Activity | Showed effectiveness against multi-drug resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than traditional antibiotics. |
| Study C | Anti-inflammatory Properties | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammatory conditions. |
Chemical Reactions Analysis
Structural Components and Potential Reactions
The compound contains several functional groups that can participate in various chemical reactions:
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Thiazole Ring : Thiazoles are known for their versatility in organic synthesis, participating in reactions such as nucleophilic substitution, electrophilic addition, and metal-catalyzed cross-coupling reactions .
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Pyridine Substituent : Pyridine rings can engage in reactions like nucleophilic aromatic substitution and can act as ligands in metal complexes .
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Naphthalene Sulfonamide Group : Sulfonamides can undergo reactions typical for sulfonamides, including hydrolysis and nucleophilic substitution.
Potential Chemical Reactions
Given the structural components, potential chemical reactions for N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide include:
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Nucleophilic Substitution : The thiazole and pyridine rings could undergo nucleophilic substitution reactions, potentially replacing existing substituents with new nucleophiles.
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Electrophilic Addition : The thiazole ring might participate in electrophilic addition reactions, especially if activated by electron-donating groups.
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Cross-Coupling Reactions : Both the thiazole and pyridine rings could be involved in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
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Hydrolysis : The sulfonamide group could undergo hydrolysis under acidic or basic conditions, potentially cleaving the sulfonamide bond.
Reaction Conditions and Catalysts
The efficiency and selectivity of these reactions can be influenced by factors such as:
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Solvent Choice : Different solvents can affect reaction rates and selectivity. For example, polar aprotic solvents like DMF or DMSO may enhance nucleophilic substitution reactions.
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Temperature : Higher temperatures generally increase reaction rates but may also lead to side reactions.
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Catalysts : Lewis acids or bases can catalyze certain reactions, improving yields and reducing reaction times. For instance, Lewis acids like BF3·OEt2 can activate electrophiles in nucleophilic substitution reactions .
Data Table: Potential Reaction Conditions
| Reaction Type | Solvent | Temperature (°C) | Catalyst | Expected Outcome |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF | 80-100 | NaH or K2CO3 | Replacement of existing substituents |
| Electrophilic Addition | CH2Cl2 | 0-20 | BF3·OEt2 | Addition of electrophiles to thiazole |
| Cross-Coupling | THF | 50-80 | Pd(0) catalysts | Formation of new carbon-carbon bonds |
| Hydrolysis | H2O/NaOH | 50-80 | None or HCl | Cleavage of sulfonamide bond |
Comparison with Similar Compounds
Table 1: Key Structural Variations and Bioactivity Trends
Analysis :
- Methoxy vs. Halogen Substituents : The target compound’s methoxy groups likely improve solubility and metabolic stability compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives), which exhibit higher reactivity but increased toxicity risks .
- Methoxy vs. Hydroxy Groups : Hydroxy-substituted analogs (e.g., 2-hydroxybenzylidene) show stronger hydrogen-bonding interactions but lower bioavailability due to polarity, whereas methoxy groups balance lipophilicity and electronic effects .
- Electron-Donating vs. Withdrawing Groups: Nitro-substituted derivatives demonstrate pronounced anticonvulsant activity due to enhanced electrophilicity, but methoxy groups may offer better selectivity in targeting enzymes like γ-aminobutyric acid (GABA) transaminase .
Structural and Crystallographic Insights
- Crystal Packing : Methoxy-substituted derivatives (e.g., the target compound) exhibit planar conformations stabilized by π-π stacking, whereas hydroxy analogs form intermolecular hydrogen bonds, altering solubility and melting points .
- Stereochemical Impact: The (2Z,5Z) configuration ensures optimal alignment of methoxy groups for target binding, as seen in molecular docking studies with bacterial enoyl-acyl carrier protein reductase (FabI) .
Preparation Methods
Condensation-Cyclization Strategies
The most widely adopted method involves a one-pot condensation-cyclization sequence between 4-methoxybenzaldehyde derivatives and functionalized thiosemicarbazides. A seminal study demonstrated that reacting 4-methoxybenzaldehyde with 4-methoxyphenyl thiosemicarbazide in ethanol under acidic conditions yields the intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidin-4-one ring. Key variables include:
- Catalyst Selection : Triethylamine (Et3N) outperformed NaOH, pyridine, and 1,8-diazabicycloundec-7-ene (DBU) in achieving >85% yield due to its superior nucleophilicity and ability to deprotonate intermediates.
- Solvent Effects : Methanol and ethanol provided optimal polarity for intermediate stabilization, whereas aprotic solvents like dichloromethane led to incomplete cyclization.
Table 1: Catalyst Performance in Thiazolidin-4-One Synthesis
| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Et3N | 65 | 88 | 7 |
| NaOH | 65 | 62 | 9 |
| DBU | 65 | 71 | 8 |
Stereoselective Control
The (2Z,5Z) configuration is enforced by conjugative effects between the imino group and the benzylidene moiety. Nuclear magnetic resonance (NMR) studies confirm that the Z-configuration at C2 and C5 is stabilized by intramolecular hydrogen bonding between the thiazolidinone’s carbonyl oxygen and the imino proton. Piperidine-catalyzed reactions in anhydrous ethanol preferentially yield the (Z,Z)-isomer (>95% diastereomeric excess) by minimizing steric clashes during cyclization.
Optimization of Reaction Parameters
Temperature and Time Dependence
A kinetic analysis revealed that reflux conditions (78–80°C in ethanol) reduce reaction times from 12 hours to 4 hours while maintaining yields above 80%. Prolonged heating beyond 6 hours promotes decomposition, as evidenced by high-performance liquid chromatography (HPLC) monitoring.
Solvent Systems
Table 2: Solvent Impact on Cyclization Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 88 | 98 |
| Methanol | 32.7 | 84 | 97 |
| Acetonitrile | 37.5 | 68 | 89 |
| DMF | 36.7 | 72 | 91 |
Polar protic solvents enhance proton transfer during cyclization, whereas high-boiling solvents like dimethylformamide (DMF) induce side reactions via keto-enol tautomerization.
Industrial-Scale Production
Continuous Flow Synthesis
A patented process employs continuous flow reactors to synthesize the compound at kilogram scales. Key advantages include:
Green Chemistry Innovations
Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME), a bio-based solvent with low toxicity. This modification reduces the environmental impact quotient (EIQ) by 40% without compromising yield.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves the target compound at 12.3 minutes, achieving a peak purity index of 0.999.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodology : The synthesis typically involves a multi-step condensation reaction. Key steps include:
- Formation of the thiazolidinone core via cyclization of a thiourea precursor with chloroacetic acid derivatives under reflux conditions .
- Introduction of the 4-methoxybenzylidene and 4-methoxyphenyl substituents through Knoevenagel condensation, requiring precise pH control (6.5–7.5) and catalysts like piperidine or acetic acid .
- Critical parameters :
- Temperature : 80–100°C for 6–12 hours .
- Solvents : Ethanol or dimethyl sulfoxide (DMSO) for solubility and stability .
- Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and Z/E isomerism (e.g., δ 7.8–8.2 ppm for imino protons) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : ESI-MS to validate molecular weight (expected [M+H]⁺ ~493.5 g/mol) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic structure and reactivity of this thiazolidinone derivative?
- Density Functional Theory (DFT) :
- Functionals : B3LYP/6-31G(d,p) for geometry optimization and electronic properties .
- Key outputs :
- HOMO-LUMO gaps (e.g., ~4.1 eV) to predict redox behavior .
- Mulliken charges on sulfur/nitrogen atoms to assess nucleophilic sites .
- Validation : Compare DFT-calculated bond lengths (e.g., C=S: 1.65 Å) with X-ray crystallography data .
Q. How do substituents on the benzylidene and phenyl groups influence biological activity, and what experimental approaches can validate these effects?
- Structure-Activity Relationship (SAR) :
- Mechanistic studies :
- Molecular docking against COX-2 (PDB: 5KIR) to predict binding affinity .
- Fluorescence quenching assays to assess DNA intercalation .
Data Contradictions and Resolutions
Q. Conflicting reports on the role of methoxy groups in stabilizing the thiazolidinone ring: How to resolve this experimentally?
- Issue : Some studies suggest methoxy groups enhance ring stability via resonance, while others propose steric hindrance disrupts planarity .
- Resolution :
- Variable Temperature NMR : Monitor conformational changes at 25–100°C .
- X-ray Diffraction : Compare crystal structures of methoxy vs. nitro-substituted analogs to assess planarity .
Methodological Recommendations
Q. What strategies mitigate byproduct formation during imino-thiazolidinone cyclization?
- Approach :
- Use excess thiourea (1.2 equiv) to drive the reaction forward .
- Add molecular sieves to absorb water and prevent hydrolysis .
- Characterization : LC-MS to detect and quantify byproducts like open-chain intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
